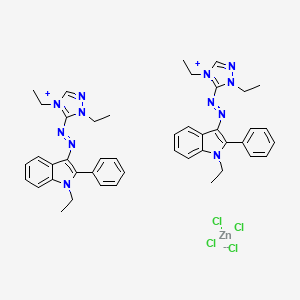

Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic-inorganic compound It features a unique structure combining azo dyes and triazolium salts with a zincate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps:

Formation of the Azo Dye: The azo dye component can be synthesized through a diazotization reaction followed by azo coupling.

Synthesis of the Triazolium Salt: The triazolium salt can be prepared by alkylation of a triazole derivative.

Complexation with Zincate: The final step involves the complexation of the azo-triazolium compound with a zincate salt under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azo group.

Reduction: Reduction reactions can also occur, potentially breaking the azo bond.

Substitution: Substitution reactions might take place at the triazolium ring or the indole moiety.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or zinc dust.

Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the azo group might yield the corresponding amines.

Scientific Research Applications

Chemistry

Dye Chemistry: The compound could be used in the development of new dyes with specific properties.

Catalysis: It might serve as a catalyst or catalyst precursor in organic reactions.

Biology and Medicine

Biological Staining: Potential use in staining biological tissues for microscopic analysis.

Pharmaceuticals: Exploration of its biological activity for potential therapeutic applications.

Industry

Materials Science: Use in the development of new materials with unique optical or electronic properties.

Mechanism of Action

The mechanism by which Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) exerts its effects would depend on its specific application. For example, in dye chemistry, the azo group is responsible for the compound’s color properties. In biological applications, the compound might interact with cellular components through binding or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Azo Dyes: Compounds with similar azo groups.

Triazolium Salts: Compounds with similar triazolium structures.

Zincate Complexes: Other compounds featuring zincate anions.

Uniqueness

The uniqueness of Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) lies in its combination of these three components, potentially offering unique properties and applications not found in simpler compounds.

Biological Activity

Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) (CAS No. 85392-70-7) is a complex organic compound with significant biological activity, particularly within the realms of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Molecular Characteristics

- Molecular Formula: C44H54Cl4N12Zn

- Molecular Weight: 958.18 g/mol

- EINECS Number: 286-928-9

The compound features a triazolium ring and an azo group linked to an indole structure, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 85392-70-7 |

| Molecular Formula | C44H54Cl4N12Zn |

| Molecular Weight | 958.18 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. This is particularly relevant for Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) as it has been evaluated against various pathogens.

Case Study: Antifungal Activity

A study published in Frontiers in Microbiology highlighted the compound's effectiveness against Candida species, including strains resistant to fluconazole. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against low fluconazole-susceptible strains, indicating its potential as an antifungal agent .

Anticancer Activity

The compound's anticancer properties have also been investigated, particularly its effects on various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through multiple pathways.

The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells. This was evidenced by a study that reported an IC50 value of 27.3 µM against T47D breast cancer cells .

Table 2: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antifungal | Candida spp. | 8 µg/mL |

| Anticancer | T47D (breast cancer) | 27.3 µM |

| HCT116 (colon cancer) | 6.2 µM |

Comparative Studies

Comparative studies have shown that derivatives of triazole compounds often possess enhanced biological activity compared to their parent compounds. For instance, the introduction of indole structures has been linked to improved efficacy against certain microbial strains and cancer cell lines .

Synergistic Effects

In combination therapies, Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) has demonstrated synergistic effects when used alongside traditional antibiotics and chemotherapeutics. This highlights its potential role in overcoming drug resistance .

Properties

CAS No. |

85392-70-7 |

|---|---|

Molecular Formula |

C44H50Cl4N12Zn |

Molecular Weight |

954.1 g/mol |

IUPAC Name |

(2,4-diethyl-1,2,4-triazol-4-ium-3-yl)-(1-ethyl-2-phenylindol-3-yl)diazene;tetrachlorozinc(2-) |

InChI |

InChI=1S/2C22H25N6.4ClH.Zn/c2*1-4-26-16-23-28(6-3)22(26)25-24-20-18-14-10-11-15-19(18)27(5-2)21(20)17-12-8-7-9-13-17;;;;;/h2*7-16H,4-6H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

MTWCEKJEEWYENC-UHFFFAOYSA-J |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=NN4CC)CC.CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=NN4CC)CC.Cl[Zn-2](Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.